molecular formula C10H9Br2N3 B6319482 3,5-Dibromo-1-[(2-methylphenyl)methyl]-1H-1,2,4-triazole CAS No. 1240572-68-2

3,5-Dibromo-1-[(2-methylphenyl)methyl]-1H-1,2,4-triazole

Cat. No.: B6319482
CAS No.: 1240572-68-2
M. Wt: 331.01 g/mol
InChI Key: RAZYIESNNUSTBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-1-[(2-methylphenyl)methyl]-1H-1,2,4-triazole: is a heterocyclic compound that contains a triazole ring substituted with two bromine atoms at positions 3 and 5, and a 2-methylphenylmethyl group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-1-[(2-methylphenyl)methyl]-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atoms in 3,5-Dibromo-1-[(2-methylphenyl)methyl]-1H-1,2,4-triazole can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, which can replace the bromine atoms with azide groups.

    Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atoms are replaced by various aryl or alkyl groups using palladium catalysts and boronic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium carbonate, dimethylformamide.

    Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium carbonate, solvents like tetrahydrofuran or dimethylformamide.

Major Products:

    Substitution Products: Azide derivatives, other substituted triazoles.

    Coupling Products: Various aryl or alkyl-substituted triazoles.

Scientific Research Applications

Chemistry: 3,5-Dibromo-1-[(2-methylphenyl)methyl]-1H-1,2,4-triazole is used as a building block in the synthesis of more complex molecules. Its ability to undergo various substitution and coupling reactions makes it valuable in organic synthesis.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Its triazole ring is a common motif in many biologically active compounds, and modifications to this structure can lead to new therapeutic agents.

Industry: In the materials science field, this compound can be used in the synthesis of polymers and other materials with specific properties. Its bromine atoms can be replaced with functional groups that impart desired characteristics to the final material.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-[(2-methylphenyl)methyl]-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity. The triazole ring can form hydrogen bonds and other interactions with the target, leading to its biological effects.

Comparison with Similar Compounds

    3,5-Dibromo-1H-1,2,4-triazole: Lacks the 2-methylphenylmethyl group, making it less versatile in certain reactions.

    1-[(2-Methylphenyl)methyl]-1H-1,2,4-triazole: Lacks the bromine atoms, which limits its ability to undergo substitution and coupling reactions.

Uniqueness: 3,5-Dibromo-1-[(2-methylphenyl)methyl]-1H-1,2,4-triazole is unique due to the presence of both bromine atoms and the 2-methylphenylmethyl group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields.

Properties

IUPAC Name

3,5-dibromo-1-[(2-methylphenyl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2N3/c1-7-4-2-3-5-8(7)6-15-10(12)13-9(11)14-15/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZYIESNNUSTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=NC(=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.